4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide
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Overview
Description
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, plastics, and agriculture. This particular compound is notable for its unique structure, which includes an aziridine ring and a chlorophenyl group, making it a subject of interest in synthetic chemistry and medicinal research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide typically involves the reaction of 3-chlorophenyl aziridine with a benzamide derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include Lewis acids and bases to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as ultrasonic irradiation and the use of solid acid catalysts .
Chemical Reactions Analysis
Types of Reactions
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aziridine ring and chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide involves its interaction with specific molecular targets. The aziridine ring is known to react with nucleophiles, which can lead to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Trazodone: A compound with a similar structure, used as an antidepressant.
Chlorpheniramine: An antihistamine with a chlorophenyl group.
Aziridine derivatives: Various aziridine-containing compounds used in synthetic chemistry.
Uniqueness
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide is unique due to its combination of an aziridine ring and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88961-02-8 |
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Molecular Formula |
C18H19ClN2O |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-[3-[2-(3-chlorophenyl)aziridin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O/c19-16-5-1-4-15(11-16)17-12-21(17)10-2-3-13-6-8-14(9-7-13)18(20)22/h1,4-9,11,17H,2-3,10,12H2,(H2,20,22) |
InChI Key |
UUPASTGTIQCCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CCCC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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